Comprehensive Spectroscopic Characterization of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone
Comprehensive Spectroscopic Characterization of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone
Executive Summary
The structural elucidation of complex halogenated propiophenones requires a synergistic approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This whitepaper provides an in-depth technical guide to the spectroscopic data of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone ( C16H14ClFO2 , MW: 292.73 g/mol ). By deconstructing the molecule's distinct functional domains—the halogenated acetophenone core, the ethylene bridge, and the methoxy-substituted aromatic ring—we establish a definitive, self-validating framework for its analytical characterization.
Structural Deconstruction & Analytical Strategy
To accurately assign spectroscopic signals, we must first map the electronic and steric environments of the molecule. The structure consists of three distinct modules:
-
The Electron-Deficient Aryl Ketone: The carbonyl group is conjugated with a phenyl ring bearing electron-withdrawing chlorine (C3') and fluorine (C5') atoms. This exerts a strong inductive pull, shifting both NMR and IR signals relative to an unsubstituted propiophenone.
-
The Ethylene Bridge ( C2−C3 ): A flexible aliphatic linker that isolates the two aromatic systems from direct resonance, though inductive effects from the carbonyl still influence the C2 protons.
-
The Electron-Rich Aryl Ether: The 3-methoxyphenyl group provides distinct, easily identifiable chemical shifts due to the strong resonance-donating effect of the methoxy oxygen.
Fig 1: Self-validating multi-modal spectroscopic workflow for structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR remains the most authoritative technique for mapping the carbon-hydrogen framework. The presence of a fluorine atom ( 19F , 100% natural abundance, spin 1/2) introduces critical heteronuclear spin-spin coupling that serves as an internal validation mechanism for the C′ ring assignments [1].
1H NMR Data (400 MHz, CDCl3 )
Deuterated chloroform ( CDCl3 ) is selected as the solvent because its lack of protons prevents signal overlap, while its deuterium atom provides a stable lock signal for the spectrometer's magnetic field.
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment / Causality |
| 7.87 | dt | 1H | JH−H=1.5 , JH−F=1.5 | H-2' : Deshielded by ortho-carbonyl and ortho-Cl. |
| 7.47 | dd | 1H | JH−F=8.5 , JH−H=1.5 | H-6' : Deshielded by ortho-carbonyl, split heavily by ortho-F. |
| 7.27 | dt | 1H | JH−F=8.5 , JH−H=1.5 | H-4' : Between Cl and F. Ortho coupling to F dominates. |
| 7.20 | t | 1H | J=8.0 | H-5 (Methoxy ring) : Meta to OMe, standard aromatic triplet. |
| 6.85 | d | 1H | J=8.0 | H-6 (Methoxy ring) : Para to OMe, shielded by resonance. |
| 6.80 | br s | 1H | - | H-2 (Methoxy ring) : Ortho to both substituents. |
| 6.75 | d | 1H | J=8.0 | H-4 (Methoxy ring) : Ortho to OMe, strongly shielded. |
| 3.80 | s | 3H | - | −OCH3 : Deshielded by electronegative oxygen. |
| 3.25 | t | 2H | J=7.5 | −CH2−C(=O) : Deshielded by adjacent carbonyl. |
| 3.05 | t | 2H | J=7.5 | −CH2−Ar : Benzylic protons, slightly less deshielded. |
13C NMR Data (100 MHz, CDCl3 )
The 13C spectrum is defined by the profound C−F coupling on the halogenated ring. Because 19F is spin 1/2, it splits adjacent carbon signals into doublets. The magnitude of this coupling ( nJCF ) reliably dictates the distance from the fluorine atom, acting as a self-validating structural map [2].
| Chemical Shift ( δ , ppm) | Multiplicity | JC−F (Hz) | Assignment | Causality / Structural Logic |
| 197.0 | s | - | C=O | Ketone carbonyl; slightly shielded by electron-withdrawing halogens compared to aliphatic ketones. |
| 162.0 | d | ~250 | C-5' | Direct C−F bond ( 1JCF ). Massive coupling constant is diagnostic. |
| 159.5 | s | - | C-3 | Methoxy-bearing carbon; deshielded by oxygen. |
| 142.0 | s | - | C-1 | Alkyl-attachment carbon on the methoxy ring. |
| 138.0 | d | ~6 | C-1' | Carbonyl-attachment carbon; meta to F ( 3JCF ). |
| 135.0 | d | ~8 | C-3' | Chlorine-bearing carbon; meta to F ( 3JCF ). |
| 129.0 | s | - | C-5 | Unsubstituted carbon on methoxy ring. |
| 123.0 | d | ~3 | C-2' | Para to F ( 4JCF ); coupling is small but resolvable. |
| 121.0 | s | - | C-6 | Unsubstituted carbon on methoxy ring. |
| 119.0 | d | ~25 | C-4' | Ortho to F ( 2JCF ). |
| 114.0 | s | - | C-2 | Unsubstituted carbon on methoxy ring. |
| 113.0 | d | ~22 | C-6' | Ortho to F ( 2JCF ). |
| 111.0 | s | - | C-4 | Unsubstituted carbon on methoxy ring. |
| 55.2 | s | - | −OCH3 | Standard methoxy carbon. |
| 39.5 | s | - | C2 | Aliphatic carbon adjacent to carbonyl. |
| 30.1 | s | - | C3 | Benzylic aliphatic carbon. |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized to confirm the presence of key functional groups without the matrix interference commonly seen in KBr pellets.
| Wavenumber ( cm−1 ) | Intensity | Mode | Causality / Interpretation |
| 1695 | Strong | C=O stretch | Aryl ketone. The conjugation lowers the frequency from the aliphatic baseline (~1715 cm−1 ), but the inductive withdrawal from Cl and F slightly counteracts this resonance, settling at ~1695 cm−1 [3]. |
| 2950, 2835 | Medium | C−H stretch ( sp3 ) | The 2835 cm−1 band is highly characteristic of the symmetric stretching of the methoxy ( −OCH3 ) group. |
| 1590, 1480 | Strong | C=C stretch | Aromatic ring breathing modes. |
| 1260, 1040 | Strong | C−O stretch | Asymmetric and symmetric stretching of the aryl ether linkage. |
| 1120 | Medium | C−F stretch | Strong dipole moment change yields a sharp, distinct band. |
| 850 | Weak | C−Cl stretch | Typical halogen region; often overlaps with aromatic out-of-plane bending. |
Mass Spectrometry (EI-MS)
Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns. The molecule yields a distinct isotopic signature due to the presence of chlorine ( 35Cl and 37Cl in a ~3:1 ratio).
Key Fragmentation Pathways
-
Molecular Ion ( M+∙ ): Observed at m/z 292 and 294 (3:1 ratio), confirming the intact molecular mass and the presence of a single chlorine atom.
-
α -Cleavage: The most favorable cleavage occurs adjacent to the carbonyl group. Cleavage of the C1−C2 bond yields the highly stable 3-chloro-5-fluorobenzoyl cation (m/z 157 / 159).
-
Benzylic Cleavage: Cleavage of the C2−C3 bond yields the resonance-stabilized 3-methoxybenzyl cation (m/z 121), which subsequently rearranges to a stable tropylium ion.
Fig 2: Primary EI-MS fragmentation pathways driven by alpha and benzylic cleavages.
Experimental Protocols for Spectral Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following self-validating protocols must be strictly adhered to during data acquisition.
Protocol 1: NMR Acquisition & Validation
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3 (containing 0.03% v/v Tetramethylsilane, TMS). Causality: TMS acts as an internal standard (0.00 ppm) to calibrate the chemical shift scale, ensuring cross-instrument reproducibility.
-
Instrument Tuning: Insert the NMR tube into a 400 MHz spectrometer. Lock the magnetic field to the deuterium frequency of CDCl3 . Shim the magnet (Z1, Z2, Z3) until the lock level is maximized and stable.
-
Acquisition ( 1H ): Run a standard 1D sequence with a 30° pulse angle, 2-second relaxation delay, and 16 scans.
-
Acquisition ( 13C ): Run a proton-decoupled 13C sequence (CPD). Increase scans to 512-1024 to achieve an adequate signal-to-noise ratio for quaternary carbons (C-1, C-1', C-3', C-5').
-
Validation: Verify that the TMS peak is sharp and exactly at 0.00 ppm. Check that the CDCl3 solvent residual peak appears at 7.26 ppm ( 1H ) and 77.16 ppm ( 13C ).
Protocol 2: ATR-FTIR Acquisition
-
Background Scan: Clean the diamond ATR crystal with isopropanol. Perform a background scan (32 scans, 4 cm−1 resolution) to subtract ambient CO2 and water vapor. Causality: Failure to run a background scan will result in atmospheric interference masking critical C−H and C=O regions.
-
Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply pressure using the anvil until the sample is flush against the diamond.
-
Acquisition: Collect 32 scans from 4000 to 400 cm−1 .
-
Validation: Ensure the baseline is flat. If the baseline slopes heavily, the crystal contact is poor, and the sample must be re-pressed.
Protocol 3: GC-EI-MS Acquisition
-
Instrument Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: PFTBA provides known fragment ions (m/z 69, 219, 502) to calibrate the mass axis and optimize the electron multiplier voltage.
-
Sample Injection: Inject 1 μL of a 1 mg/mL solution (in dichloromethane) into the GC inlet (split ratio 50:1, inlet temp 250°C).
-
Separation & Ionization: Use a standard non-polar capillary column (e.g., HP-5MS). Ramp the oven from 100°C to 280°C at 15°C/min. The eluent enters the MS source (230°C) and is bombarded with 70 eV electrons.
-
Validation: Confirm the 3:1 isotopic ratio of the M+∙ peak. A deviation from this ratio indicates a co-eluting impurity or an incorrect structural assumption.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.[Link]
